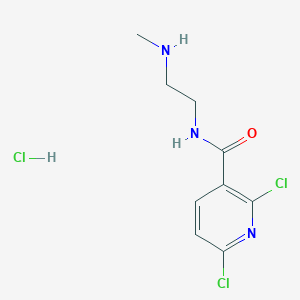

2,6-Dichloro-N-(2-(methylamino)ethyl)nicotinamide hydrochloride

CAS No.:

Cat. No.: VC19953024

Molecular Formula: C9H12Cl3N3O

Molecular Weight: 284.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12Cl3N3O |

|---|---|

| Molecular Weight | 284.6 g/mol |

| IUPAC Name | 2,6-dichloro-N-[2-(methylamino)ethyl]pyridine-3-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C9H11Cl2N3O.ClH/c1-12-4-5-13-9(15)6-2-3-7(10)14-8(6)11;/h2-3,12H,4-5H2,1H3,(H,13,15);1H |

| Standard InChI Key | WCKGSTGZEFZRIV-UHFFFAOYSA-N |

| Canonical SMILES | CNCCNC(=O)C1=C(N=C(C=C1)Cl)Cl.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The systematic IUPAC name for this compound is 2,6-dichloro-N-[2-(methylamino)ethyl]pyridine-3-carboxamide hydrochloride. Its structure consists of a pyridine ring substituted with chlorine atoms at positions 2 and 6, a carboxamide group at position 3, and a 2-(methylamino)ethyl side chain. The hydrochloride salt enhances stability and aqueous solubility. Key identifiers include:

Table 1: Structural Descriptors

| Property | Value |

|---|---|

| Parent Compound | 2,6-Dichloronicotinamide |

| Side Chain | 2-(Methylamino)ethyl |

| Counterion | Hydrochloride |

| Hybridization | (pyridine) |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) data for related compounds reveal distinct signals:

-

NMR: A triplet at δ 1.31 ppm () corresponds to methyl groups in the ethylamine chain .

-

NMR: Peaks at 165 ppm (amide carbonyl) and 150–155 ppm (pyridine C-Cl) .

Synthesis and Manufacturing

Reaction Pathway

The synthesis involves two primary steps:

-

Acylation: 2,6-Dichloronicotinic acid undergoes chlorination with oxalyl chloride to form 2,6-dichloronicotinoyl chloride .

-

Amidation: The acyl chloride reacts with 2-(methylamino)ethylamine in dichloromethane under basic conditions (e.g., triethylamine) .

-

Hydrochlorination: The free base is treated with HCl gas to yield the hydrochloride salt .

Table 2: Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acyl Chloride Formation | Oxalyl chloride, DMF, CHCl | 85–90 |

| Amidation | 2-(Methylamino)ethylamine, EtN | 75–80 |

| Salt Formation | HCl (g), EtO | >95 |

Optimization Challenges

-

Side Reactions: Competing hydrolysis of the acyl chloride necessitates anhydrous conditions .

-

Purification: Column chromatography (SiO, ethyl acetate/hexane) isolates the product .

Physicochemical Properties

Solubility and Stability

-

Solubility: Freely soluble in water (>50 mg/mL) and dimethyl sulfoxide (DMSO) .

-

Stability: Degrades above 200°C; hygroscopic in solid state .

Partition Coefficients

Biological Activity and Applications

Fungicidal Efficacy

Structural analogs of this compound, such as N-(thiophen-2-yl) nicotinamides, exhibit EC values of 1.2–3.8 μg/mL against Botrytis cinerea and Rhizoctonia solani . The dichloro substitution enhances membrane permeability, while the methylaminoethyl group modulates target binding .

Table 3: Comparative Fungicidal Activity

Mechanistic Insights

The compound likely inhibits fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis . Molecular docking studies suggest hydrogen bonding with CYP51 active-site residues .

Protective Measures

Future Directions

Research should explore structure-activity relationships (SAR) by modifying the ethylamine chain and chloro substituents. Scalable synthesis routes and environmental impact assessments are critical for agrochemical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume